Calcium decanoate (CAS 13747-30-3), also known as calcium caprate, is a medium-chain alkaline earth metal soap characterized by a 10-carbon aliphatic tail and a hydrophilic calcium carboxylate core. Functioning primarily as a specialized lubricant, non-toxic polymer stabilizer, and rubber coagulant, it exhibits a melting point range of 172–176 °C[1]. Unlike highly water-soluble sodium soaps, calcium decanoate is water-insoluble but demonstrates selective solubility in polar organic solvents like hot ethanol, enabling specific solvent-casting and recrystallization workflows [2]. Its procurement value lies in its balance of moderate hydrophobicity and unique hydration thermodynamics, making it a critical material selection when standard long-chain stearates fail to provide the necessary phase behavior, solvent compatibility, or plasticization efficiency.
Substituting calcium decanoate with generic alternatives compromises both formulation stability and processability. Replacing it with sodium decanoate introduces high aqueous solubility, which catastrophically alters the moisture resistance of hydrophobic coatings and polymer matrices. Conversely, defaulting to the industry-standard calcium stearate (C18) shifts the precipitation thermodynamics; longer-chain carboxylates lack the tightly coordinated water found in calcium decanoate's crystal lattice, fundamentally changing how the material interacts with polar solvents and polymer networks [1]. Furthermore, in latex coagulation workflows, mismatched chain lengths (such as calcium myristate) can induce unwanted foaming, whereas calcium decanoate maintains a strict zero-foaming profile essential for defect-free extrusion [2].
In the processing of epoxidized natural rubber (ENR) latex, the choice of divalent metal salt directly impacts the mechanical integrity of the coagulum. When added as an aqueous dispersion at 1 part per hundred rubber (phr) and passed through a steam column, calcium decanoate exhibits a degree of foaming of 0. In direct contrast, the slightly longer-chain calcium myristate (C14) induces a foaming degree of 2 under identical conditions [1].
| Evidence Dimension | Degree of foaming during steam column latex coagulation |
| Target Compound Data | 0 (No foaming) at 1 phr |
| Comparator Or Baseline | Calcium myristate (Degree of foaming = 2) |
| Quantified Difference | Complete elimination of foaming compared to the C14 analog |
| Conditions | Aqueous dispersion added at 1 phr to ENR latex, coagulated via steam column |
Eliminating foaming during coagulation prevents void formation in the rubber matrix, ensuring structural integrity and predictable mechanical properties in the final extruded product.
Calcium decanoate serves as a highly specific precursor for the synthesis of medium-chain aliphatic ketones via ketonic decarboxylation. Pyrolysis of the compound at 500 °C yields 10-nonadecanone as the primary product, achieving an absolute molar yield of 28% relative to the starting material [1]. Unlike mixed salt pyrolyses—which yield complex mixtures of unsymmetrical ketones (e.g., a 50% yield of nonyl phenyl ketone when mixed with benzoates)—pure calcium decanoate provides a predictable, reproducible decomposition pathway dominated by the C19 symmetrical ketone alongside minor alkane/alkene byproducts [1].
| Evidence Dimension | Absolute molar yield of target symmetrical ketone |
| Target Compound Data | 28% yield of 10-nonadecanone |
| Comparator Or Baseline | Mixed benzoate/decanoate salts (yields unsymmetrical nonyl phenyl ketone) |
| Quantified Difference | Directs synthesis exclusively toward the symmetrical C19 aliphatic ketone |
| Conditions | Pyrolysis at 500 °C, analyzed via gas chromatography-mass spectrometry |
Provides chemical manufacturers with a reliable, high-yield pyrolytic route for synthesizing specific symmetrical ketones without the separation challenges of mixed-precursor systems.
The precipitation and phase behavior of calcium carboxylates are heavily dependent on their aliphatic chain length. Thermogravimetric and elemental analyses demonstrate that calcium decanoate (C10) precipitates with tightly coordinated water in its crystal lattice. In contrast, longer-chain comparators (such as C18 calcium stearate) lack this coordinated water [1]. This structural difference indicates that the precipitation of calcium decanoate is governed by a delicate balance between hydration effects and hydrophobic van der Waals interactions, unlike longer chains which are dominated almost entirely by hydrophobic packing[1].
| Evidence Dimension | Presence of coordinated water in the precipitated crystal lattice |
| Target Compound Data | Positive for coordinated water (forms hydrated solid) |
| Comparator Or Baseline | Longer-chain calcium carboxylates (e.g., stearates) |
| Quantified Difference | Fundamental shift from hydration-balanced precipitation to purely hydrophobic precipitation |
| Conditions | Solid-state and solution studies utilizing thermogravimetry and elemental analysis |
The presence of coordinated water requires specific pre-drying protocols before high-temperature melt processing to prevent moisture-induced degradation or voiding in polymer matrices.
In the formulation of polyvinyl chloride (PVC) and other vinyl resins, stabilizers are required to prevent thermal degradation during extrusion. Calcium decanoate is explicitly authorized under 21 CFR 172.863 and 175.300 as a non-toxic lubricant and emulsifier salt[1]. When used as a co-stabilizer alongside zinc or magnesium salts, it replaces toxic heavy-metal baselines (such as lead or cadmium salts) while offering a shorter-chain plasticization profile than the standard calcium stearate [2].
| Evidence Dimension | Regulatory approval for food-contact polymer stabilization |
| Target Compound Data | Approved under 21 CFR 172.863 / 175.300 |
| Comparator Or Baseline | Lead/cadmium-based stabilizers (Prohibited in food contact) |
| Quantified Difference | Full compliance for food-packaging applications |
| Conditions | Use as a co-stabilizer in vinyl chloride resins for foodstuff packaging |
Allows procurement teams to specify this compound for food-grade packaging materials without regulatory friction, ensuring immediate compliance and consumer safety.
Calcium decanoate is highly effective as a co-stabilizer in polyvinyl chloride (PVC) resins intended for food packaging. By blending it with zinc or magnesium salts, formulators can achieve excellent thermal stability during extrusion while strictly adhering to FDA 21 CFR 175.300 requirements [1]. Its C10 chain length offers a different plasticization and melt-flow profile compared to traditional calcium stearate, making it the right choice when tuning the flexibility and clarity of the final vinyl film.
In the processing of epoxidized natural rubber (ENR), calcium decanoate is utilized as an aqueous dispersion to coagulate the latex. Because it exhibits a zero-foaming profile during steam column coagulation—unlike intermediate-chain analogs such as calcium myristate—it prevents the entrapment of air voids [2]. This makes it the preferred divalent metal salt for producing high-integrity rubber extrudates with consistent mechanical properties.
For industrial organic synthesis or specialized laboratory preparations requiring medium-chain symmetrical ketones, calcium decanoate serves as a direct pyrolytic precursor. Heating the compound to 500 °C triggers a controlled ketonic decarboxylation, yielding 10-nonadecanone at a predictable 28% molar efficiency [3]. This application bypasses the need for complex catalytic coupling reactions, offering a straightforward thermal route to C19 aliphatic ketones.